molecular formula C21H24N2O3 B2792918 4-(3-Ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 860611-70-7

4-(3-Ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B2792918
CAS RN: 860611-70-7
M. Wt: 352.434
InChI Key: CLIUCKAANZFCHZ-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
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Scientific Research Applications

Structural and Optical Properties

Research on quinoline derivatives, including those similar in structure to 4-(3-Ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, has shown that these compounds exhibit significant structural and optical properties. In a study, thin films of certain quinoline derivatives were investigated for their structural and optical characteristics, demonstrating that these compounds are polycrystalline in powder form and become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. The optical properties determined from spectrophotometer measurements revealed insights into the absorption parameters, molar extinction coefficient, and type of electron transition, highlighting the potential of these derivatives in optical applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoline derivatives have been explored as corrosion inhibitors, with computational studies and experimental validations indicating their efficacy in protecting metals against corrosion. For instance, novel quinoline derivatives have been computationally studied for their adsorption and corrosion inhibition properties on iron, revealing a positive correlation between their molecular structures and inhibition efficiency. These findings are supported by experimental data, underscoring the derivatives' potential as corrosion inhibitors (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

Photovoltaic and Electronic Applications

Quinoline derivatives, due to their unique structural and electronic properties, have found applications in photovoltaic devices and electronic materials. Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives has highlighted their potential in organic–inorganic photodiode fabrication. These studies demonstrate the derivatives' capabilities in improving the electrical and photovoltaic properties of devices, offering avenues for the development of advanced photovoltaic materials (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-5-26-18-8-13(6-7-16(18)24)19-14(11-22)12(2)23-15-9-21(3,4)10-17(25)20(15)19/h6-8,19,23-24H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIUCKAANZFCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=C2C(=O)CC(C3)(C)C)C)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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